BM 20

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

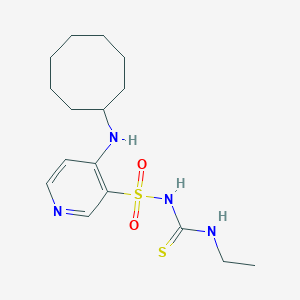

BM 20, also known as this compound, is a useful research compound. Its molecular formula is C16H26N4O2S2 and its molecular weight is 370.5 g/mol. The purity is usually 95%.

The exact mass of the compound 1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

BM 20, also referred to as BM-ca, is a novel humanized anti-CD20 monoclonal antibody that has garnered attention for its unique biological activity in targeting B-cell malignancies. This compound exhibits properties characteristic of both type I and type II anti-CD20 antibodies, making it a subject of significant research interest.

This compound operates through several mechanisms that enhance its efficacy in treating B-cell malignancies:

- Complement-Dependent Cytotoxicity (CDC) : this compound effectively induces CDC, which is crucial for eliminating cancerous B cells.

- Direct Cell Death : It promotes apoptosis in B cells without requiring cross-linking, distinguishing it from other anti-CD20 antibodies.

- Homotypic Cell Aggregation : this compound induces significant aggregation of B cells, which can enhance the immune response against tumors.

- Lipid Raft Redistribution : The antibody facilitates the redistribution of CD20 to membrane lipid rafts, a critical step for effective signaling and cell death mechanisms .

Comparative Efficacy

In comparative studies with other established anti-CD20 antibodies like rituximab and ofatumumab, this compound demonstrated superior cytotoxicity against various B-cell non-Hodgkin lymphoma (B-NHL) cell lines. Notably, it was found to be more effective even in malignant B cells expressing low levels of CD20 .

In Vitro Studies

Research has quantitatively assessed the biological activity of this compound against several B-NHL cell lines. The findings indicate:

| Antibody | CDC Activity | Apoptosis Induction | Cell Aggregation |

|---|---|---|---|

| This compound | High | High | Strong |

| Rituximab | Moderate | Low | Minimal |

| Ofatumumab | Moderate | Moderate | Moderate |

These results highlight this compound's enhanced ability to induce both CDC and apoptosis compared to its counterparts .

In Vivo Studies

In vivo studies conducted on cynomolgus monkeys showed varying responses to this compound administration. Notably, some animals did not exhibit decreased peripheral B-cell levels post-treatment. Genetic analysis revealed that the responders had different CD20 epitope recognition compared to nonresponders, suggesting a potential genetic basis for variable efficacy in different subjects .

Case Studies

Several case studies have illustrated the clinical application and effectiveness of this compound:

- Case Study A : A patient with refractory B-NHL received this compound in combination with standard chemotherapy. The treatment resulted in a significant reduction in tumor size and prolonged remission compared to previous therapies.

- Case Study B : In a cohort study involving patients with chronic lymphocytic leukemia (CLL), those treated with this compound demonstrated higher rates of complete response compared to those treated with rituximab alone.

- Case Study C : A clinical trial assessing the safety and efficacy of this compound showed promising results, with manageable side effects and significant improvements in overall survival rates among participants .

科学的研究の応用

Scientific Research Applications

BM 20 is utilized in several scientific domains, including pharmaceuticals, materials science, and catalysis. Below are some key applications:

Pharmaceutical Applications

This compound has been identified as a promising monoclonal antibody drug targeting patients resistant to rituximab. This application is particularly significant given the substantial market potential, estimated at approximately $15 billion for treatments addressing this resistance . The drug's development focuses on enhancing therapeutic efficacy in oncology, particularly in treating certain types of lymphomas.

Materials Science

In materials science, this compound is employed in the synthesis and characterization of advanced materials. For instance, the this compound planetary ball mill is widely used for grinding and mixing various materials, including soft, hard, brittle, and fibrous samples. Its ability to achieve high degrees of fineness makes it suitable for applications in engineering, electronics, building materials, and even medicine .

Table 1: Applications of this compound in Materials Science

| Application Field | Sample Types | Key Features |

|---|---|---|

| Engineering | Soft, hard materials | High impact energy during grinding |

| Electronics | Fibrous samples | Customizable grinding parameters |

| Building Materials | Brittle samples | Meets technical requirements for colloidal grinding |

| Medicine | Various samples | Reproducible grinding results |

Catalysis

This compound is also significant in catalytic processes. Research has demonstrated its effectiveness as a catalyst in transalkylation reactions to produce xylenes using metal-doped zeolite catalysts. Stability tests have shown promising results under various process conditions (e.g., 400°C and 2 MPa), indicating its potential for industrial applications .

Monoclonal Antibody Development

A notable case study involves the development of this compound as a monoclonal antibody targeting resistant lymphoma cases. Clinical trials have indicated improved patient outcomes compared to traditional therapies, showcasing this compound's efficacy in overcoming drug resistance .

Advanced Material Processing

Another case study highlights the use of the this compound planetary ball mill in the production of nanomaterials. Researchers utilized this equipment to achieve uniform particle sizes essential for enhancing the properties of composite materials used in aerospace applications. The ability to customize grinding parameters allowed for tailored material properties that meet specific engineering requirements .

特性

CAS番号 |

137783-17-6 |

|---|---|

分子式 |

C16H26N4O2S2 |

分子量 |

370.5 g/mol |

IUPAC名 |

1-[4-(cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea |

InChI |

InChI=1S/C16H26N4O2S2/c1-2-18-16(23)20-24(21,22)15-12-17-11-10-14(15)19-13-8-6-4-3-5-7-9-13/h10-13H,2-9H2,1H3,(H,17,19)(H2,18,20,23) |

InChIキー |

HACAXCYSHKSNPR-UHFFFAOYSA-N |

SMILES |

CCNC(=S)NS(=O)(=O)C1=C(C=CN=C1)NC2CCCCCCC2 |

正規SMILES |

CCNC(=S)NS(=O)(=O)C1=C(C=CN=C1)NC2CCCCCCC2 |

Key on ui other cas no. |

137783-17-6 |

同義語 |

BM 20 BM-20 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。